7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chromene core: This can be achieved through a condensation reaction between a suitable aldehyde and a phenol derivative under acidic or basic conditions.
Introduction of the benzothiazole moiety: This step involves the coupling of the chromene core with a benzothiazole derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the diethylamino group: This can be done through nucleophilic substitution reactions where a diethylamine is introduced to the chromene-benzothiazole intermediate.
Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Fluorescent Probes: The compound can be used as a fluorescent probe due to its chromene core, which exhibits strong fluorescence properties.
Catalysis: It can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Biology
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Agents: Its potential cytotoxic effects on cancer cells are of interest in oncology research.
Medicine
Diagnostic Imaging: Due to its fluorescent properties, the compound can be used in diagnostic imaging techniques.
Drug Development: It can serve as a lead compound for the development of new therapeutic agents.
Industry
Materials Science: The compound can be used in the development of new materials with specific optical properties.
Photochemistry: Its ability to absorb and emit light makes it useful in photochemical applications.
Mechanism of Action
The mechanism of action of 7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
DNA Intercalation: The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-2-[4-(benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide: Lacks the methyl group on the benzothiazole moiety.
7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
Structural Features: The presence of the diethylamino group and the specific substitution pattern on the benzothiazole moiety make it unique.
Biological Activity: Its specific interactions with molecular targets may differ from similar compounds, leading to unique biological effects.
Properties
IUPAC Name |
7-(diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2S/c1-4-32(5-2)21-12-9-19-15-22(26(29)33)27(34-24(19)16-21)30-20-10-7-18(8-11-20)28-31-23-13-6-17(3)14-25(23)35-28/h6-16H,4-5H2,1-3H3,(H2,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLLSPMKWNABR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.